

Spectroscopic Profile of Diallylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallylamine*

Cat. No.: B093489

[Get Quote](#)

Introduction

Diallylamine $[(\text{CH}_2=\text{CHCH}_2)_2\text{NH}]$, a secondary amine with the CAS Registry Number 124-02-7, is a valuable building block in organic synthesis, finding applications in the preparation of polymers, resins, and pharmaceuticals. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **diallylamine**, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **diallylamine** in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of **diallylamine** exhibits distinct signals corresponding to the different types of protons in the molecule. The data presented here is for **diallylamine** hydrochloride in CDCl_3 .^[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.8	-	1H	NH
6.072	m	2H	-CH=
5.555 - 5.404	m	4H	=CH ₂
3.61	d	4H	-CH ₂ -

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the **diallylamine** molecule.[2]

Chemical Shift (ppm)	Assignment
135.0	-CH=
117.5	=CH ₂
52.0	-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **diallylamine** is typically measured as a liquid film.[3][4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H stretch
3080	Medium	=C-H stretch (alkene)
2850 - 3000	Medium	C-H stretch (alkane)
1640	Medium	C=C stretch (alkene)
1400 - 1500	Medium	C-H bend
910 - 990	Strong	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below corresponds to electron ionization (EI) at 75 eV.[\[3\]](#)

m/z	Relative Intensity (%)	Assignment
97	17.7	[M] ⁺ (Molecular Ion)
96	20.0	[M-H] ⁺
82	32.6	[M-CH ₃] ⁺
70	59.8	[M-C ₂ H ₃] ⁺
68	48.1	[M-C ₂ H ₅] ⁺
56	20.8	[C ₄ H ₈] ⁺
41	100.0	[C ₃ H ₅] ⁺ (Allyl Cation) - Base Peak

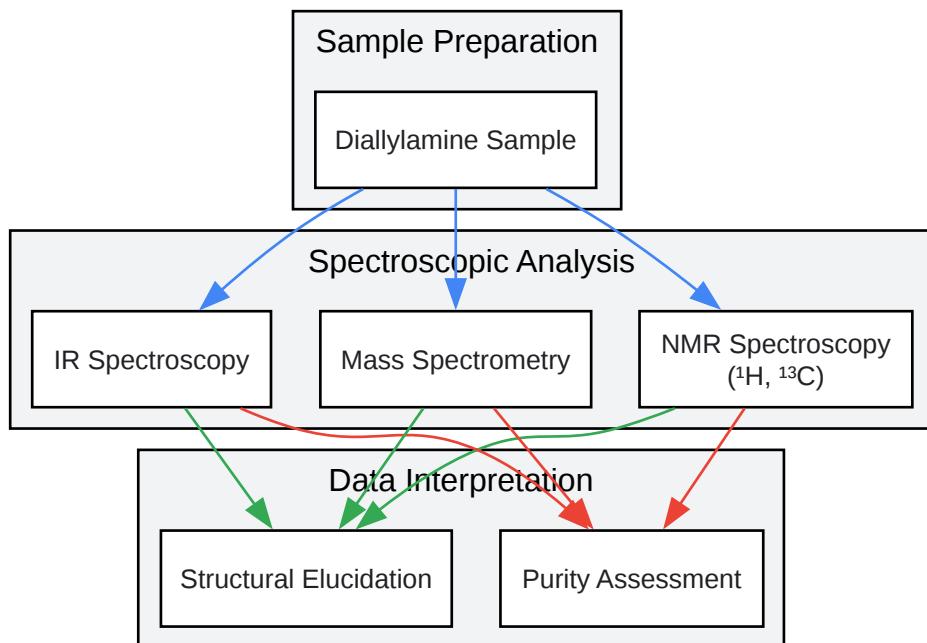
Experimental Protocols

Standardized protocols are crucial for obtaining reproducible spectroscopic data. The following are typical methodologies for the spectroscopic analysis of **diallylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

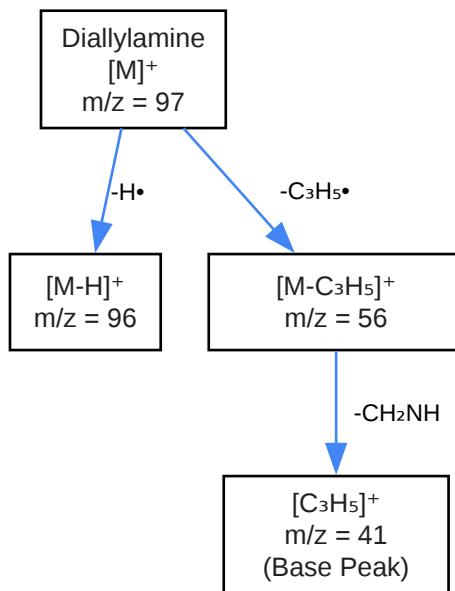
- Sample Preparation: A solution of **diallylamine** (or its salt, **diallylamine** hydrochloride) is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.
- ^1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy


- Sample Preparation:
 - Liquid Film: For neat **diallylamine**, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
 - KBr Pellet: For solid samples like **diallylamine** hydrochloride, a small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.^[5]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Electron Ionization (EI) is a common method for volatile compounds like **diallylamine**. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or other detector measures the intensity of each ion, generating the mass spectrum. For the provided data, the source temperature was 280 °C and the sample temperature was 150 °C.[3]


Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **diallylamine**.

[Click to download full resolution via product page](#)

*General workflow for the spectroscopic analysis of **diallylamine**.*

[Click to download full resolution via product page](#)

*Simplified fragmentation pathway of **diallylamine** in Mass Spectrometry.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DIALYLAMINE HYDROCHLORIDE(6147-66-6) 1H NMR spectrum [chemicalbook.com]
- 2. Diallylamine(124-02-7) 13C NMR spectrum [chemicalbook.com]
- 3. Diallylamine(124-02-7) 1H NMR spectrum [chemicalbook.com]
- 4. Diallylamine(124-02-7) IR Spectrum [m.chemicalbook.com]
- 5. Di-allylamine, hydrochloride [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Diallylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093489#spectroscopic-data-of-diallylamine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com